molecular formula C7H6ClN3 B126269 5-(chloromethyl)-2H-benzotriazole CAS No. 153915-05-0

5-(chloromethyl)-2H-benzotriazole

Cat. No. B126269
M. Wt: 167.59 g/mol
InChI Key: LEWWLWBQKZETKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

The mechanism of action of 5-(chloromethyl)-2H-benzotriazole is not yet fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes involved in DNA synthesis, leading to the inhibition of tumor cell growth.

Biochemical And Physiological Effects

Studies have shown that 5-(chloromethyl)-2H-benzotriazole exhibits both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of tumor cell growth. Physiologically, it has been found to induce apoptosis, or programmed cell death, in tumor cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(chloromethyl)-2H-benzotriazole in lab experiments is its versatility as a building block in the synthesis of various organic compounds. In addition, it exhibits potent antitumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 5-(chloromethyl)-2H-benzotriazole. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Additionally, there is a need to develop safer and more efficient methods for the synthesis and handling of this compound.

Synthesis Methods

The synthesis of 5-(chloromethyl)-2H-benzotriazole can be achieved through several methods. One of the most common methods is the reaction of 5-aminobenzotriazole with formaldehyde and hydrochloric acid. This reaction results in the formation of 5-(chloromethyl)-2H-benzotriazole with a yield of up to 80%.

Scientific Research Applications

5-(Chloromethyl)-2H-benzotriazole has been extensively studied in scientific research due to its potential applications in various fields. In organic synthesis, this compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, it has been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy.

properties

CAS RN

153915-05-0

Product Name

5-(chloromethyl)-2H-benzotriazole

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)-2H-benzotriazole

InChI

InChI=1S/C7H6ClN3/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,9,10,11)

InChI Key

LEWWLWBQKZETKB-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1CCl

Canonical SMILES

C1=CC2=NNN=C2C=C1CCl

synonyms

1H-Benzotriazole,5-(chloromethyl)-(9CI)

Origin of Product

United States

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